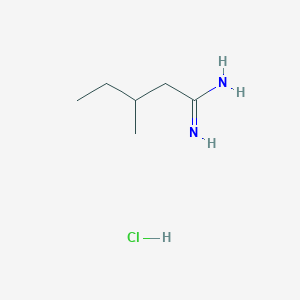

![molecular formula C19H19N3O3 B2710616 N-[2-(1H-吲哚-3-基)乙基]-N'-(4-甲氧基苯基)肟酰胺 CAS No. 847742-54-5](/img/structure/B2710616.png)

N-[2-(1H-吲哚-3-基)乙基]-N'-(4-甲氧基苯基)肟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

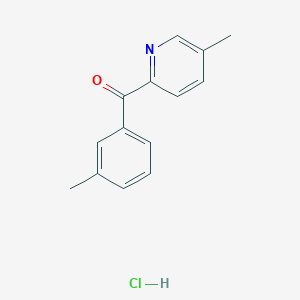

“N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide” is a compound that contains an indole group, which is a common structure in many natural and synthetic compounds, including tryptamine .

Molecular Structure Analysis

The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide” would likely contain an indole group and a methoxyphenyl group connected by an oxamide group. The exact structure would need to be determined by techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .科学研究应用

酰胺衍生物中的分子内氢键

Martínez-Martínez 等人 (1998) 研究了对称和非对称酰胺的合成和结构特性,重点关注它们通过分子内氢键实现稳定化的过程。这项研究强调了了解酰胺衍生物的结构特征对于它们在材料科学和药物学中的潜在应用的重要性 (Martínez-Martínez 等人,1998)。

从白芸香种子中提取的新型酰胺

Ayoub 等人 (1989) 从白芸香种子中分离出一种新的酰胺,有助于了解这种植物衍生的天然产物的化学多样性和潜在的生物活性。这项研究可以为进一步研究酰胺衍生物的药理特性铺平道路 (Ayoub 等人,1989)。

Met 激酶抑制剂开发

Schroeder 等人 (2009) 发现取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺作为有效且选择性的 Met 激酶抑制剂。这项研究证明了酰胺衍生物在癌症治疗中的治疗潜力 (Schroeder 等人,2009)。

磺酰胺和叔胺在 Pd(II) 催化的二胺化反应中

Ha 等人 (2015) 探索了磺酰胺和叔胺在 Pd(II) 催化的炔烃二胺化反应中作为亲核试剂的用途,从而合成四环吲哚苯并噻嗪 S,S-二氧化物。这项研究为合成有机化学领域做出了贡献,为构建复杂杂环结构提供了新途径 (Ha 等人,2015)。

作用机制

Target of Action

The primary targets of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .

Mode of Action

N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: interacts with its targets, the COX isoenzymes, by blocking arachidonate binding . This competitive inhibition results in analgesic and anti-inflammatory effects .

Biochemical Pathways

The biochemical pathways affected by N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are those involving the synthesis of prostaglandins and thromboxanes . The compound’s action on the COX isoenzymes inhibits the conversion of arachidonic acid to prostaglandin G , affecting the downstream synthesis of these important physiological compounds .

Pharmacokinetics

The pharmacokinetics of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide The compound was obtained in high yield in the reaction between tryptamine and naproxen

Result of Action

The molecular and cellular effects of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide ’s action are primarily analgesic and anti-inflammatory . By inhibiting the COX isoenzymes, the compound reduces the synthesis of prostaglandins and thromboxanes, which are involved in pain and inflammation responses .

生化分析

Biochemical Properties

The biochemical properties of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, the mechanism of action of similar compounds involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Molecular Mechanism

It is known that similar compounds exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-25-15-8-6-14(7-9-15)22-19(24)18(23)20-11-10-13-12-21-17-5-3-2-4-16(13)17/h2-9,12,21H,10-11H2,1H3,(H,20,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPOELZGLGLAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

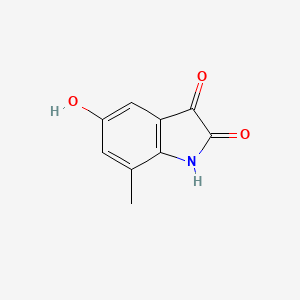

![4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2710538.png)

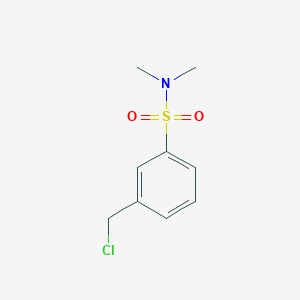

![benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate](/img/structure/B2710542.png)

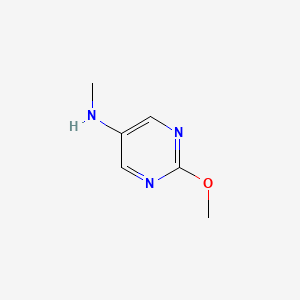

![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2710545.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)

![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2710554.png)